N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a thieno[2,3-d]pyrimidin-4-yl sulfanyl core linked to a 3,4-dimethoxyphenylethyl group via an acetamide bridge. Its structure combines heterocyclic and aryl-ether motifs, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or neurological disorders. The 6-methyl substitution on the thienopyrimidine ring and the 3,4-dimethoxy groups on the phenyl moiety likely influence its electronic properties, solubility, and binding interactions compared to analogs .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-12-8-14-18(21-11-22-19(14)27-12)26-10-17(23)20-7-6-13-4-5-15(24-2)16(9-13)25-3/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHYNVAEMOVOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, using 3,4-dimethoxybenzene as the starting material.
Attachment of the Sulfanylacetamide Moiety: This can be done through a nucleophilic substitution reaction, where a suitable sulfanylacetamide precursor reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Pharmacological Research
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide has been investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets effectively.
Case Studies
- Anticancer Activity : Research has indicated that compounds similar to this one exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For example, studies on thieno[2,3-d]pyrimidine derivatives have shown promising results against various cancer cell lines.
- Neuroprotective Effects : Investigations into the neuroprotective capabilities of similar compounds suggest potential applications in treating neurodegenerative diseases. The methoxyphenyl group may enhance the compound's ability to cross the blood-brain barrier.
Synthesis of Derivatives
The compound serves as an intermediate in the synthesis of other biologically active molecules. For instance, it has been used to create isoquinoline fluorine analogues through oxidation reactions, showcasing its utility in synthetic organic chemistry.
Synthesis Example
A notable synthesis method involves the oxidation of N-[2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl]-2-(2-fluorophenyl)acetamide using sodium periodate, yielding derivatives that retain biological activity while introducing new functional groups for further study.
Researchers have conducted various studies to evaluate the biological activity of this compound and its derivatives. These studies often focus on:
- Enzyme Inhibition : Compounds containing thieno[2,3-d]pyrimidine structures are known to inhibit certain enzymes implicated in disease processes.
- Receptor Binding Affinity : The interaction with specific receptors can be assessed through binding affinity studies, which help elucidate the mechanism of action.
Data Tables
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide | Simple acetamide | Moderate |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine | Thienopyrimidine derivative | High anticancer activity |
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and structurally related acetamide derivatives:
Functional Insights
The 6-methyl group on the thienopyrimidine reduces steric hindrance compared to the 6-ethyl substitution in ’s compound, possibly improving binding affinity .
Substituent Effects: The 3,4-dimethoxyphenylethyl side chain in the target provides electron-donating methoxy groups, contrasting with the electron-withdrawing nitro group in ’s compound. This difference may improve solubility and metabolic stability . The absence of a 4-oxo group (as in ) or cyano group (as in ) in the target suggests distinct electronic profiles, which could alter redox behavior or hydrogen-bonding capacity.
The 2,6-dimethylphenyl group in ’s compound enhances steric bulk, which may limit blood-brain barrier penetration compared to the target’s smaller 3,4-dimethoxyphenylethyl chain .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory, antimicrobial, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and a sulfanyl acetamide moiety. This unique structure is believed to contribute to its diverse biological activities.
Anti-inflammatory Activity
Recent studies have shown that derivatives of thieno[2,3-d]pyrimidine exhibit notable anti-inflammatory properties. For instance, compounds structurally similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Key Findings:
- Inhibition of COX Enzymes: The compound demonstrated significant inhibition of COX-1 and COX-2 enzymes with IC50 values reported in the range of 19.45 to 42.1 µM for various analogs .
- In Vivo Studies: In carrageenan-induced paw edema models in rats, thieno[2,3-d]pyrimidine derivatives exhibited ED50 values comparable to standard anti-inflammatory drugs like indomethacin .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| N-[2-(3,4-dimethoxyphenyl)ethyl]-... | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Indomethacin | 9.17 | - |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Research indicates that thieno[2,3-d]pyrimidine derivatives possess activity against both Gram-positive and Gram-negative bacteria.
Case Study:
A study reported the synthesis of several thieno[2,3-d]pyrimidine derivatives that showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested bacterial strains .
Other Pharmacological Effects
In addition to anti-inflammatory and antimicrobial activities, other studies have explored the potential neuroprotective effects of this compound. The modulation of neurotransmitter systems and neuroinflammatory pathways suggests a possible role in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide can be attributed to specific structural features:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis of structurally analogous thieno-pyrimidin-4-yl sulfanyl acetamides typically involves multi-step protocols:
Core formation : Construct the thieno[2,3-d]pyrimidin-4-one core via cyclocondensation of substituted thiophene derivatives with urea or thiourea under reflux .
Sulfanyl group introduction : React the core with mercaptoacetic acid derivatives (e.g., 2-mercaptoacetamide) using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
Functionalization : Attach the 3,4-dimethoxyphenethyl group via nucleophilic substitution or coupling reactions.
- Optimization : Monitor reaction progress with TLC/HPLC , and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Control temperature (60–100°C) and solvent choice to minimize by-products (e.g., dimerization) .
Q. How can researchers confirm the structural integrity and purity of this compound during synthesis?
- Analytical workflow :
- NMR : Look for characteristic peaks (e.g., thieno-pyrimidine aromatic protons at δ 7.5–8.5 ppm, methoxy groups at δ 3.7–3.9 ppm) .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. What solubility and stability data are critical for handling this compound in biological assays?
- Key parameters :
| Property | Value/Note | Source Analogy |
|---|---|---|
| Solubility | DMSO (>50 mg/mL), ethanol (moderate), aqueous buffers (low) | |
| Stability | Hydrolytically stable at pH 4–8; store at –20°C under inert gas |
- Formulation : For in vitro assays, prepare stock solutions in DMSO and dilute in PBS (≤0.1% DMSO final) to avoid solvent toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound?
- Troubleshooting steps :
Verify synthetic intermediates : Impurities (e.g., unreacted starting materials) may cause signal overlap. Re-purify intermediates .
Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening (e.g., hindered rotation of the sulfanyl group) .
X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism by growing single crystals (e.g., methanol/ethyl acetate slow evaporation) .
Q. What strategies are effective for optimizing the compound’s bioactivity through structural modifications?
- Structure-activity relationship (SAR) approaches :
- Substitution patterns :
- Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., Cl) to enhance target binding .
- Modify the thieno-pyrimidine core (e.g., 6-methyl → 6-ethyl) to improve metabolic stability .
- Functional assays : Screen derivatives against kinase panels or apoptosis pathways (e.g., caspase-3 activation) using IC₅₀ determinations .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- In silico workflow :
Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) .
ADMET prediction : Employ SwissADME to optimize logP (target 2–4), polar surface area (<140 Ų), and CYP450 inhibition profiles .
Molecular dynamics : Simulate ligand-protein stability over 100 ns trajectories (GROMACS) to prioritize stable binders .
Q. What experimental designs are recommended for investigating the compound’s mechanism of action in complex biological systems?
- Integrated approaches :
- Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., MAPK/ERK) .
- Proteomics : Use SILAC labeling and LC-MS/MS to quantify target protein phosphorylation changes .
- CRISPR screening : Validate target engagement via knockout/knockin models (e.g., validate EGFR dependency) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies (e.g., varying IC₅₀ values)?
- Root-cause analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
